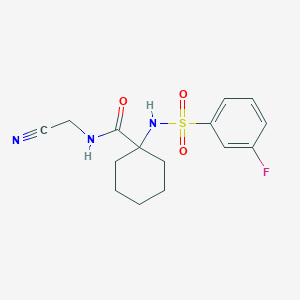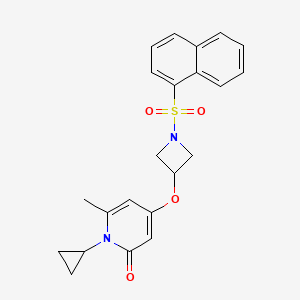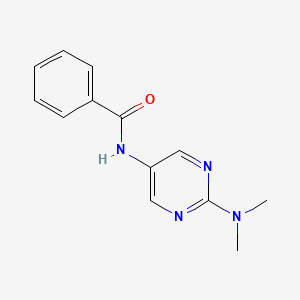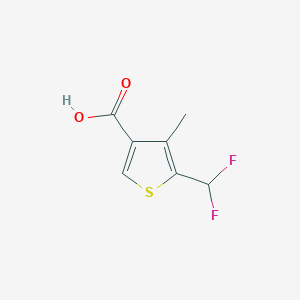
N-(cyanomethyl)-1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as "CFTR corrector" and is used to treat cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems. The CFTR corrector has been found to enhance the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the movement of salt and water in and out of cells.
Applications De Recherche Scientifique
Fluorinated Derivatives for Medical Imaging
Research on fluorinated derivatives, such as those synthesized for enhancing positron emission tomography (PET) imaging, demonstrates the potential application of structurally related compounds. Lang et al. (1999) synthesized fluorinated derivatives of WAY 100635 for PET imaging, indicating that modifications of such compounds could be explored for improving diagnostic imaging capabilities (Lang et al., 1999).
Polymer Synthesis and Properties
Compounds with cyclohexane structures have been used in the synthesis of aromatic polyamides and polyimides, demonstrating their utility in material science. Hsiao et al. (1999) prepared polyamides containing the cyclohexane structure, showcasing the potential of such compounds in developing new materials with desirable thermal and physical properties (Hsiao et al., 1999).
Catalysts in Chemical Synthesis
Research on the catalytic applications of compounds involving cyclohexane structures or similar moieties has been reported. For instance, Müller et al. (2005) explored amino acid methyl esters as amine nucleophiles in palladium-catalyzed aminocarbonylation, indicating potential catalytic roles for structurally related compounds in organic synthesis (Müller et al., 2005).
Hydrogenation Catalysts
Compounds with related structures have been used as catalysts in hydrogenation processes. Wang et al. (2011) reported the use of Pd nanoparticles on graphitic carbon nitride for the selective hydrogenation of phenol to cyclohexanone, demonstrating the potential of such compounds in catalysis (Wang et al., 2011).
Propriétés
IUPAC Name |
N-(cyanomethyl)-1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O3S/c16-12-5-4-6-13(11-12)23(21,22)19-15(7-2-1-3-8-15)14(20)18-10-9-17/h4-6,11,19H,1-3,7-8,10H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKNEXQCPRUTDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)NCC#N)NS(=O)(=O)C2=CC=CC(=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(morpholinosulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2356155.png)
![1-(2-(4-Hydroxy-3-methoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2356157.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2356159.png)
![N-[(4,4-Difluorooxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2356162.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2356163.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2356168.png)
![((1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B2356169.png)



![8-cyclohexyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2356174.png)
![1,3-Bis(3-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2356177.png)
